Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester
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Overview
Description
Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted pyrazole derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The compound can modulate various biological pathways by interacting with enzymes and receptors, leading to its observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: This compound shares the dioxaborolane ring but differs in the aromatic substituent.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with the same boron-containing ring but lacking the pyrazole and ester groups.
Uniqueness
Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester is unique due to its combination of a boron-containing dioxaborolane ring and a pyrazole moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C21H30BN3O4 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
benzyl N-ethyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C21H30BN3O4/c1-6-24(19(26)27-16-17-10-8-7-9-11-17)12-13-25-15-18(14-23-25)22-28-20(2,3)21(4,5)29-22/h7-11,14-15H,6,12-13,16H2,1-5H3 |
InChI Key |
JHIPXVNRFMAQJI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(CC)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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